Product packaging for N-(3-methyl-1-adamantyl)acetamide(Cat. No.:CAS No. 778-09-6)

N-(3-methyl-1-adamantyl)acetamide

Cat. No.: B196023
CAS No.: 778-09-6
M. Wt: 207.31 g/mol
InChI Key: SANVSQCVSVDXSG-UHFFFAOYSA-N
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Description

N-(3-methyl-1-adamantyl)acetamide is a high-purity organic compound with the molecular formula C13H21NO and a molecular weight of 207.31 g/mol . This adamantane derivative is characterized by a density of 1.06 g/cm³, a high boiling point of 349.9°C at 760 mmHg, and a flash point of 209.5°C . As a specialized chemical building block, it serves as a key intermediate in synthetic organic and medicinal chemistry research, particularly in the development of novel molecular frameworks . The compound is supplied as a stable solid and should be stored in a cool, dry place, tightly sealed, and separated from incompatible materials. This product is intended for laboratory research and analysis purposes exclusively. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or personal use of any kind. Researchers should consult the safety data sheet and adhere to standard laboratory safety protocols when handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H21NO B196023 N-(3-methyl-1-adamantyl)acetamide CAS No. 778-09-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3-methyl-1-adamantyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO/c1-9(15)14-13-6-10-3-11(7-13)5-12(2,4-10)8-13/h10-11H,3-8H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SANVSQCVSVDXSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC12CC3CC(C1)CC(C3)(C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10306702
Record name N-(3-methyl-1-adamantyl)acetamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

778-09-6
Record name NSC179381
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179381
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(3-methyl-1-adamantyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10306702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Research Importance of the Acetamide Moiety in Bioactive Molecules

The acetamide (B32628) group (CH₃CONH₂) is a common functional group in organic chemistry and is found in many biologically active molecules. patsnap.com Its ability to form hydrogen bonds plays a crucial role in its interactions with other molecules, including biological targets like enzymes and proteins. patsnap.com The acetamide moiety can influence a compound's solubility and its ability to be absorbed and distributed within biological systems. patsnap.comtaylorandfrancis.com In drug discovery, N-substituted acetamides are explored for their potential to inhibit enzymes associated with various diseases. patsnap.com The reactivity of the acetamide group, particularly its susceptibility to hydrolysis, is also a key consideration in the design of new therapeutic agents. patsnap.com

Overview of Academic Research Trajectories for N 3 Methyl 1 Adamantyl Acetamide

Established Synthesis of this compound

The primary and most established method for synthesizing this compound is through the Ritter reaction, a versatile method for creating N-alkyl amides.

Ritter Reaction Protocols for Adamantane Derivatives

The Ritter reaction is a cornerstone in the synthesis of adamantane-based amides. wikipedia.orgias.ac.in It involves the reaction of a nitrile with a carbocation precursor, such as an alcohol or alkene, in the presence of a strong acid. wikipedia.orgresearchgate.net This method is particularly effective for adamantane derivatives due to the high stability of the bridgehead adamantyl carbocation. researchgate.net

The synthesis of this compound via the Ritter reaction commences with the formation of a tertiary carbocation at the 1-position of the 3-methyladamantane skeleton. This is typically achieved by treating a suitable precursor, such as 1-bromo-3-methyladamantane (B196020) or 3-methyl-1-adamantanol, with a strong acid like sulfuric acid. acs.org The highly stable tertiary adamantyl carbocation then undergoes nucleophilic attack by the nitrogen atom of acetonitrile (B52724). wikipedia.org This addition results in the formation of a nitrilium ion intermediate. researchgate.netorganic-chemistry.org Subsequent hydrolysis of the nitrilium ion yields the final product, this compound. wikipedia.org

The efficiency of the Ritter reaction for producing this compound is influenced by several factors, including the choice of acid catalyst, solvent, and temperature. While strong mineral acids like sulfuric acid are traditionally used, research has explored milder and more efficient catalytic systems. ias.ac.inorganic-chemistry.org

For instance, the use of solid acid catalysts such as silica (B1680970) sulfuric acid (SSA) has been shown to be an effective and reusable option for the Ritter reaction of adamantanol derivatives. researchgate.net This approach offers advantages in terms of easier product isolation and reduced environmental impact. researchgate.net Other studies have investigated the use of trifluoroacetic acid, which can facilitate the reaction under less harsh conditions.

Optimization studies have shown that reaction temperatures typically range from room temperature to slightly elevated temperatures to ensure a reasonable reaction rate without promoting side reactions. organic-chemistry.org The concentration of the acid catalyst is also a critical parameter that needs to be carefully controlled to maximize the yield of the desired amide. organic-chemistry.org

Below is a table summarizing various conditions for the Ritter reaction with adamantane derivatives:

Interactive Data Table: Ritter Reaction Conditions for Adamantane Derivatives
Precursor Catalyst Solvent Temperature (°C) Yield (%) Reference
1-Adamantanol CF₃COOH Acetonitrile Reflux 85
1-Adamantanol Silica Sulfuric Acid Toluene 90 94 researchgate.net
1,3-Dimethyl-adamantane Nitric Acid Formamide 85 83 acs.org
1-Bromoadamantane Sulfuric Acid Acetonitrile - - google.com

Alternative Synthetic Routes to Adamantyl Acetamides

While the Ritter reaction is the most direct route, alternative methods for the synthesis of adamantyl acetamides exist. One such method involves the amide coupling of 1-adamantane carboxylic acid or 1-adamantyl acetic acid with an appropriate amine using standard coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and 4-dimethylaminopyridine (B28879) (DMAP). nih.govsemanticscholar.org This method provides a versatile approach to a wide range of adamantyl amides. nih.gov

Another approach involves the reaction of methyl esters of adamantane acids with acetonitrile in the presence of a strong base like sodium hydride. researchgate.net Additionally, direct amidation of adamantane and its derivatives has been achieved using reagents like bromotrichloromethane (B165885) in the presence of a molybdenum hexacarbonyl catalyst. researchgate.net

Chemical Reactivity and Functional Group Interconversions of this compound

The chemical reactivity of this compound is primarily centered around the amide functionality and the adamantane core.

Oxidation Reactions and Product Characterization

This compound can undergo oxidation reactions. The use of oxidizing agents such as hydrogen peroxide or peracids can lead to the formation of the corresponding N-oxide. Characterization of such products would typically involve spectroscopic techniques like NMR, IR, and mass spectrometry to confirm the presence of the N-oxide functionality and the integrity of the adamantane structure. Further oxidation could potentially target the tertiary C-H bonds of the adamantane cage, a known reaction for adamantane derivatives. wikipedia.org

Reduction Reactions and Amine Derivatization

The acetamide (B32628) functionality of this compound is a key site for chemical modification, particularly through reduction reactions to yield the corresponding amine. This transformation is a fundamental step in creating derivatives with altered physicochemical and biological properties.

The primary amine, N-ethyl-3-methyl-1-adamantanamine, is a significant derivative accessible through the reduction of this compound. A common and effective method for this conversion involves the use of powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is a frequently employed reagent for this purpose, efficiently reducing the carbonyl group of the acetamide to a methylene (B1212753) group. smolecule.com

This reduction process is a cornerstone of amine derivatization, providing a pathway to a variety of other compounds. The resulting primary amine can undergo further reactions, such as alkylation, acylation, or reaction with electrophiles, to generate a diverse library of N-(3-methyl-1-adamantyl) derivatives. For instance, the synthesis of vicinal diamines containing an adamantyl fragment has been explored, highlighting the importance of the amine group as a handle for further functionalization. researchgate.net While the direct hydrolysis of the acetamide to an amine is a possibility, reduction offers a direct route to the N-ethyl amine derivative. mdpi.com

Nucleophilic Substitution Reactions Involving the Acetamide Functionality

The acetamide group of this compound can also participate in nucleophilic substitution reactions, where a nucleophile attacks the electrophilic carbonyl carbon. smolecule.com These reactions can lead to the substitution of the acetamide group with other functional groups.

Under acidic or basic conditions, the acetamide can undergo hydrolysis to yield the corresponding carboxylic acid and amine, a classic example of nucleophilic acyl substitution. smolecule.com More complex transformations can also be achieved. For instance, the synthesis of N-adamantylated amides has been accomplished through the reaction of 1-adamantyl nitrate (B79036) with various nitriles in a sulfuric acid medium, demonstrating the versatility of the adamantane core in nucleophilic substitution reactions. researchgate.net

Research on related adamantane compounds further illustrates the potential for nucleophilic substitution. For example, N-(1-adamantyl)-2-chloroacetamide has been used as a substrate for reactions with nitrogen-containing nucleophiles to synthesize new cage aminoamides. researchgate.net This suggests that the acetamide nitrogen of this compound could potentially be functionalized, or the acetyl group could be replaced through carefully chosen reaction conditions and nucleophiles.

Preparation of this compound Analogues and Derivatives

The synthesis of analogues and derivatives of this compound is a significant area of research, driven by the desire to explore the structure-activity relationships of adamantane-containing compounds. These modifications can involve alterations to the adamantane cage or the acetamide side chain.

A key precursor for many adamantane derivatives is 1-methyladamantane (B139842). researchgate.net The synthesis of this compound itself has been reported from 1-methyladamantane with a high yield of 89%. researchgate.net The general strategy for creating such acetamides often involves the Ritter reaction, where a carbocation generated from an alcohol or alkyl halide reacts with a nitrile, followed by hydrolysis. mdpi.com

A variety of analogues have been synthesized and are commercially available as reference standards. These include compounds with different substitution patterns on the adamantane ring or modifications to the acyl group. The following table showcases some of these analogues:

Compound NameMolecular FormulaNotes
N-(1-Adamantyl)acetamideC₁₂H₁₉NOThe parent compound without the methyl group. researchgate.net
1-(Chloroacetylamino) AdamantaneC₁₂H₁₈ClNOAn analogue with a chloroacetyl group. htsbiopharma.com
1-(Hydroxyacetylamino) AdamantaneC₁₂H₁₉NO₂An analogue with a hydroxyacetyl group. htsbiopharma.com
1-Acetylamino-3,5,7-trimethyl AdamantaneC₁₅H₂₅NOAn analogue with three methyl groups on the adamantane core. htsbiopharma.com
N-(3,5-Dimethyl-1-adamantyl)acetamideC₁₄H₂₃NOAn analogue with two methyl groups on the adamantane core. pharmacompass.com
2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamideC₂₀H₂₄N₂O₂SA complex derivative with a benzothiazole (B30560) moiety. iucr.org

The synthesis of these derivatives often employs standard organic chemistry reactions. For example, acetamides with bulky cycloaliphatic amines, including the 1-adamantyl group, have been synthesized by reacting the amine with bromoacetyl bromide, followed by reaction with substituted anilines. nih.gov The exploration of different synthetic routes, such as the use of adamantanol nitrates in nucleophilic substitution reactions, continues to expand the library of available this compound analogues and derivatives. researchgate.netlookchem.com

Elucidating the Role of the 3-Methyl Group in Bioactivity

The introduction of a methyl group at the 3-position of the adamantane core in this compound serves to fine-tune the molecule's steric and electronic properties, which can significantly impact its biological activity. In studies of adamantane derivatives as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), the addition of substituents to the adamantyl moiety has been a key strategy. For instance, in a related series of adamantyl carboxamides, a 3-methyl derivative retained nearly the same inhibitory activity as the parent compound, indicating that small alkyl substitutions at this position are well-tolerated and can be used to modulate properties without losing potency. nih.gov This suggests that the 3-methyl group in this compound likely occupies a space within the target's binding pocket that can accommodate such a substitution, potentially enhancing hydrophobic interactions.

Impact of Adamantane Core Modifications on Biological Interaction

The adamantane scaffold is a popular "lipophilic bullet" in drug design, valued for its ability to anchor a molecule within the lipophilic pockets of biological targets. nih.govscispace.com Modifications to this core structure have been shown to have a substantial effect on bioactivity.

Core Size and Shape: Replacing the adamantane cage with a smaller noradamantyl group in an amide series resulted in a nearly five-fold decrease in 11β-HSD1 inhibitory activity, highlighting the importance of the adamantane's specific size and shape for optimal interaction. nih.gov

Introduction of Heteroatoms: The introduction of heteroatoms into the adamantane cage, such as in 1,3-diazaadamantane derivatives, has been explored to modulate the scaffold's properties. Monosubstituted 1,3-diazaadamantane derivatives have shown promising antifatigue effects, suggesting that specific chemical modifications can enhance biological activity. researchgate.net

Hydroxylation: In a series of MmpL3 inhibitors, adamantanol-containing compounds exhibited improved water solubility compared to their adamantane counterparts, which can be a desirable trait for improving pharmacokinetic profiles. nih.gov

These examples underscore that while the adamantane core is a privileged scaffold, its interactions can be finely tuned through strategic modifications.

Influence of Acetamide Linker and N-Substituents on Activity

The acetamide linker and the substituents attached to the nitrogen atom play a crucial role in orienting the adamantyl group and forming key interactions with biological targets.

Linker Composition and Length: The nature of the linker connecting the adamantane moiety to other parts of the molecule is critical. Studies on adamantane derivatives targeting 11β-HSD1 have shown that altering a linker from an ether to a thioether or sulfoxide (B87167) can significantly impact inhibitory activity. nih.gov For example, a sulfur linker was found to enable more favorable interactions in some cases, while in others, it reduced activity. nih.gov The length of the linker is also a determining factor; extending the linker between a benzimidazole (B57391) nucleus and an adamantane ring with a methylene spacer was investigated to scrutinize its effect on antimycobacterial activity. nih.gov

N-Substitutions: In a series of adamantyl acetamides designed as 11β-HSD1 inhibitors, N-methyl compounds were found to possess higher potency than their corresponding NH analogues. nih.gov This suggests that the methyl group may contribute to favorable hydrophobic interactions or shield the amide bond from metabolic degradation. Conversely, in other contexts, the presence of an NH group can be beneficial by providing a hydrogen bond donor. For instance, in a series of 1,3,4-thiadiazole (B1197879) derivatives, an amino-substituted compound showed nearly the same potency as a methyl-substituted one, with docking studies suggesting the amino group could form hydrogen bonds with the target enzyme. nih.gov

The following table summarizes the impact of linker and N-substituent modifications on the activity of various adamantane derivatives.

Compound Series Modification Effect on Activity Target
Adamantyl AcetamidesN-methyl vs. NHN-methyl compounds more potent11β-HSD1
Adamantyl Thiophene Amides3-methyl on thiopheneRetained similar activity11β-HSD1
Adamantyl EthanonesEther vs. Thioether linkerSulfur linker increased potency in some cases11β-HSD1
Benzimidazole AdamantanesMethylene spacer insertionModulated antimycobacterial activityM. tuberculosis
1,3,4-Thiadiazole AdamantanesAmino vs. Methyl substituentSimilar potency, potential for H-bonding11β-HSD1

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound and Analogues

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of compounds with their biological activity. For adamantane derivatives, QSAR models have been developed to predict their inhibitory potential and guide the design of new, more potent analogues. mdpi.com

A 3D-QSAR Comparative Molecular Field Analysis (CoMFA) model was successfully used to predict the inhibitory values of aminoadamantane analogues against the influenza A virus. mdpi.com This type of model considers the steric and electrostatic fields of the molecules, providing a three-dimensional representation of the structural features required for high activity. Such models could be applied to this compound and its analogues to predict their activity against various targets and to identify key structural modifications that could enhance their potency.

Molecular Docking and Binding Site Predictions with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target protein. This method has been widely used to understand the binding modes of adamantane derivatives.

For adamantane-based 11β-HSD1 inhibitors, docking studies have revealed that the adamantyl group typically occupies a hydrophobic pocket of the enzyme. nih.gov The acetamide linker and other substituents can form crucial hydrogen bonds with key amino acid residues, such as Ser170 and Tyr183. nih.govmdpi.com For example, the amino group of an adamantyl-substituted 1,3,4-thiadiazole was predicted to form hydrogen bonds with the NADP phosphate, while the carbonyl group interacted with Y183 and S170. nih.gov

Similarly, docking studies of adamantane-substituted purines as CDK2/cyclin E inhibitors showed the adamantane scaffold residing inside the binding pocket, contributing to complex stabilization through non-polar interactions. mdpi.com These computational predictions provide a rational basis for the observed structure-activity relationships and guide the design of new derivatives with improved binding affinity.

Network Pharmacology and In Silico Target Prediction for Adamantane Derivatives

Network pharmacology is an approach that investigates the complex interactions between drugs, targets, and diseases. Combined with in silico target prediction, it can help to identify the potential biological targets of a compound and elucidate its mechanism of action. nih.gov

For adamantane derivatives, which are known to interact with multiple targets, network pharmacology can be a valuable tool. mdpi.commdpi.com By analyzing the protein-protein interaction networks associated with the predicted targets of a compound like this compound, it is possible to identify key hub proteins and pathways that may be modulated by the compound. nih.gov This approach can help to rationalize the observed polypharmacology of adamantane derivatives and may even predict new therapeutic applications. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is also a crucial component of this process, helping to assess the drug-likeness of a compound early in the discovery pipeline. researchgate.net

Conformational Analysis and Molecular Dynamics Simulations of this compound

Conformational analysis and molecular dynamics (MD) simulations are computational methods used to study the flexibility and dynamic behavior of molecules. While the adamantane core of this compound is rigid, the rotatable bonds in the acetamide linker allow for conformational flexibility.

Mechanistic Investigations of Biological Activities Preclinical Focus

Elucidation of Molecular Targets and Pathways

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)

The adamantane (B196018) moiety is a key pharmacophore in the design of inhibitors for 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1). This enzyme is responsible for the intracellular conversion of inactive cortisone (B1669442) to the active glucocorticoid, cortisol, thereby amplifying local glucocorticoid action. Inhibition of 11β-HSD1 is a therapeutic strategy for metabolic diseases. Adamantyl acetamide (B32628) derivatives have been synthesized and evaluated for their ability to inhibit human 11β-HSD1.

The highly hydrophobic nature of the adamantyl group is a popular feature in various structural combinations for 11β-HSD1 inhibition. Research into adamantyl carboxamides and acetamides has shown that these compounds can be potent inhibitors of the enzyme. For instance, studies on a series of adamantyl acetamide derivatives have demonstrated inhibitory activity in the nanomolar range. While specific data for N-(3-methyl-1-adamantyl)acetamide is not detailed in the reviewed literature, the activity of structurally related compounds provides insight into its potential inhibitory profile. The substitution on the adamantane ring, such as the 3-methyl group, serves to fine-tune the steric and electronic properties of the molecule, which can significantly impact its binding affinity and inhibitory potency against 11β-HSD1.

The table below presents the inhibitory activity of selected adamantyl acetamide analogues against human 11β-HSD1, illustrating the structure-activity relationships within this class of compounds.

Interactive Data Table: 11β-HSD1 Inhibition by Adamantyl Acetamide Analogues
CompoundStructureIC50 (nM)
Analogue AAdamantyl-acetamide with 2-thiophenyl group200-300
Analogue BAdamantyl-acetamide with 2-pyrrolyl group655
Analogue CAdamantyl-carboxamide with 2-pyrrolyl group114

Monoamine Oxidases (MAOs)

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the catabolism of monoamine neurotransmitters, including dopamine (B1211576), serotonin, and norepinephrine. patsnap.com Inhibition of these enzymes can increase the levels of these neurotransmitters in the brain and is a therapeutic approach for depression and neurodegenerative disorders like Parkinson's disease. nih.gov The acetamide functional group is present in the chemical structure of some known MAO inhibitors. patsnap.com However, specific preclinical studies evaluating the direct inhibitory activity of this compound against MAO-A or MAO-B are not extensively documented in publicly available research. The potential for this compound to act as a MAO inhibitor would require targeted enzymatic assays to determine its potency and selectivity for the MAO isoforms.

Dopamine Receptors

The adamantane scaffold is a component of ligands that interact with the dopaminergic system. For example, the structurally related aminoadamantanes, amantadine (B194251) and memantine (B1676192), are known to modulate dopaminergic neurotransmission, partly through their action as N-methyl-D-aspartate (NMDA) receptor antagonists. researchgate.netphillyintegrative.com While direct binding affinity data (Kᵢ) for this compound at dopamine receptor subtypes (D1, D2, etc.) is not specified in the available literature, its structural features suggest a potential for interaction. The lipophilic adamantane cage could influence binding to the hydrophobic pockets within dopamine receptors. Further radioligand binding assays and functional studies would be necessary to establish a definitive receptor modulation profile and to determine if this compound acts as an agonist, antagonist, or allosteric modulator at these receptors.

Cannabinoid Receptors

The adamantyl group has been successfully incorporated into ligands targeting cannabinoid receptors (CB1 and CB2). nih.gov The bulky and lipophilic nature of the adamantane moiety can play a pivotal role in determining the potency and selectivity of these ligands. nih.gov The aliphatic side chain of classical cannabinoids is a key determinant of their cannabimimetic activity, and this chain can be replaced by polycyclic groups like adamantane. dntb.gov.ua This substitution can create conformationally fixed ligands with improved affinity. dntb.gov.ua Research has shown that functionalizing the adamantyl group can lead to ligands with enhanced affinities and better CB1/CB2 selectivity. dntb.gov.ua While specific binding studies for this compound at cannabinoid receptors have not been reported, the presence of the adamantane core suggests it could be investigated as a potential cannabinoid receptor modulator.

Adamantane derivatives, most notably amantadine and rimantadine, are known for their antiviral activity against the influenza A virus. The mechanism of action involves the blockade of the M2 protein ion channel. nih.gov The M2 protein is a homotetrameric channel in the viral envelope that allows the influx of protons into the virion upon entry into the host cell's endosomes. This acidification is a crucial step for the uncoating of the virus, which involves the release of the viral ribonucleoprotein (vRNP) complex into the cytoplasm, a prerequisite for viral replication.

This compound shares the same tricyclic adamantane cage structure as amantadine. It is proposed that this bulky, lipophilic cage physically occludes the pore of the M2 ion channel, preventing proton transport. nih.gov This action effectively halts the viral uncoating process and inhibits the replication cycle. While many current strains of influenza A have developed resistance to adamantane-based drugs due to mutations in the M2 channel, the fundamental mechanism of action remains a key example of targeting viral ion channels.

The modulation of neurotransmitter release by adamantane derivatives is often linked to their effects on ion channels and receptors that control neuronal excitability. The related compound, memantine, is an uncompetitive NMDA receptor antagonist. nih.gov By blocking NMDA receptors, which are glutamate-gated ion channels, memantine reduces excessive glutamatergic neurotransmission. researchgate.netnih.gov This antagonism can indirectly influence the release of other neurotransmitters.

For instance, by modulating glutamatergic input, adamantane compounds can affect the activity of dopaminergic neurons. dntb.gov.ua Amantadine has been shown to have complex effects on the dopamine system, including potentially increasing dopamine release and blocking its reuptake, although its primary mechanism is now considered to be NMDA receptor antagonism. nih.gov Given its structure, this compound may exhibit similar properties, modulating neurotransmitter systems by interacting with ionotropic receptors like the NMDA receptor. This would, in turn, influence the release of key excitatory and monoamine neurotransmitters in the central nervous system.

Cellular and Subcellular Mechanisms of Action

The adamantane core of this compound is a distinctive structural feature that profoundly influences its physicochemical properties, particularly its lipophilicity. nih.gov Lipophilicity, often quantified by the partition coefficient (logP), is a critical determinant of a molecule's ability to cross biological membranes. nih.gov The adamantane cage is a bulky, non-polar, and highly hydrophobic moiety. nih.gov

Investigations into Apoptosis Induction Pathways

Preclinical investigations into the specific apoptosis-inducing capabilities of this compound are not extensively documented in publicly available scientific literature. However, the broader class of adamantane derivatives has been the subject of numerous studies evaluating their potential as anticancer agents, with apoptosis being a frequently investigated mechanism of action. The lipophilic and rigid cage structure of the adamantane moiety is believed to facilitate interaction with cellular membranes and intracellular targets, contributing to cytotoxic effects in cancer cells .

While direct evidence for this compound is lacking, research on structurally related compounds provides a framework for its potential mechanisms. For instance, various N-substituted adamantane derivatives have been synthesized and evaluated for their anti-proliferative activity against different cancer cell lines mdpi.com. These studies often point towards the induction of apoptosis as a key event. The introduction of a methyl group at the 3-position of the adamantane core, as seen in this compound, can modulate the compound's steric and electronic properties, which may significantly influence its biological activity .

Comparative Mechanistic Analysis with Related Adamantane Derivatives

A comparative analysis of this compound with other well-studied adamantane derivatives, such as amantadine, memantine, and rimantadine, offers insights into potential shared and divergent mechanisms of apoptosis induction.

Amantadine , an antiviral and anti-Parkinsonian drug, has demonstrated anticancer properties by inducing apoptosis in various cancer cell lines. In hepatocellular carcinoma cells, amantadine treatment led to cell cycle arrest at the G0/G1 phase and induced apoptosis through the regulation of the Bcl-2 family of proteins. Specifically, it was observed to downregulate the anti-apoptotic protein Bcl-2 and upregulate the pro-apoptotic protein Bax, thereby shifting the balance towards apoptosis. Furthermore, studies on glioma cells have shown that amantadine can induce a significant accumulation of reactive oxygen species (ROS), leading to mitochondrial damage and subsequent apoptosis.

Memantine , an NMDA receptor antagonist used in the treatment of Alzheimer's disease, has also been investigated for its anticancer effects. In prostate cancer cells, memantine was found to trigger a Bax-dependent pathway of apoptosis. This suggests an involvement of the intrinsic, or mitochondrial, pathway of apoptosis.

Rimantadine , a derivative of amantadine, has also been shown to induce apoptosis and G0/G1 cell cycle arrest in glioblastoma cells. Its effects are comparable to amantadine, indicating that the core adamantane structure is crucial for this activity.

The table below summarizes the apoptotic mechanisms of these related adamantane derivatives, providing a basis for hypothesizing the potential activity of this compound.

CompoundCell Line(s)Key Mechanistic Findings in Apoptosis Induction
Amantadine Glioma, Hepatocellular Carcinoma- Induction of Reactive Oxygen Species (ROS) - Mitochondrial damage - Downregulation of Bcl-2 - Upregulation of Bax - G0/G1 cell cycle arrest
Memantine Prostate Cancer- Induction of Bax-dependent apoptosis
Rimantadine Glioblastoma- Induction of apoptosis - G0/G1 cell cycle arrest

Advanced Research Applications and Methodological Contributions

Utility as a Biochemical Probe in Biological Systems

The adamantane (B196018) moiety is frequently incorporated into biologically active compounds to enhance their lipophilicity and pharmacological profiles. jrespharm.com This cage-like structure is valued in drug discovery and medicinal chemistry for its ability to interact with biological targets. researchgate.net While the broader class of adamantane derivatives has been explored for potential as biochemical probes due to their unique structure and reactivity, specific research detailing the application of N-(3-methyl-1-adamantyl)acetamide as a biochemical probe is not extensively documented in available literature. However, the inherent properties of its adamantane core—such as conformational rigidity and stability—make it a candidate for designing molecules that can probe biological systems. researchgate.net The addition of the N-acetyl group provides a handle for further functionalization, a common strategy in the development of targeted molecular probes.

Integration into Advanced Materials Science Research (e.g., Polymers, Lubricants, Coatings)

The rigid, three-dimensional structure of the adamantane scaffold has found numerous applications in materials science and nanotechnology. researchgate.net Its incorporation into polymers can enhance thermal stability and mechanical properties. While adamantane derivatives are generally recognized for their utility in creating high-performance materials, specific studies focusing on the integration of this compound into polymers, lubricants, or coatings are not prominent in the reviewed literature. The potential utility would stem from the bulky and stable nature of the adamantyl group, which can influence the macroscopic properties of materials.

Interdisciplinary Research with Natural Product Chemistry

While nature is a rich source of biologically active compounds, and some natural products do incorporate an adamantane motif, this compound is recognized as a synthetic compound. nih.gov It is typically produced through chemical synthesis, such as the Ritter reaction, and is often used as a pharmaceutical standard or an intermediate in the synthesis of other adamantane derivatives. nih.govresearchgate.net There is no evidence in the scientific literature to suggest that this compound is a naturally occurring compound found in plant extracts.

As this compound is a synthetic molecule not identified in any natural sources, there are no natural extracts that contain this specific compound. nih.gov Research into the biological activity of adamantane-related compounds is extensive, covering antiviral, antibacterial, and antifungal properties, but these studies focus on synthetic derivatives or the rare natural products that contain an adamantane skeleton. researchgate.netnih.gov

Electrochemical Synthesis Methodologies for Adamantane Derivatives

Electrochemical synthesis is a sustainable and effective strategy for creating complex molecules, including the formation of carbon-nitrogen bonds. rsc.org Anodic oxidation methods can generate radical intermediates under mild conditions, enabling challenging chemical transformations. rsc.org The Ritter reaction, a classical method for synthesizing N-alkyl amides, can be facilitated using various reagents and conditions to produce N-(1-adamantyl)acetamide from adamantane, 1-bromoadamantane, or adamant-1-ol. nih.govresearchgate.net

Electrochemical approaches offer an alternative to conventional chemical oxidants. For instance, the Shono oxidation is an electrochemical method used for the α-methoxylation of N-acyl amines, which can serve as precursors for further functionalization. rsc.org While specific electrochemical protocols for the direct synthesis of this compound are not detailed, the principles of electrochemical C-H functionalization and C-N bond formation are broadly applicable to adamantane scaffolds. rsc.org These methods represent a modern, environmentally benign approach to synthesizing adamantane-based amides.

Development of Adamantane-Conjugated Radioligands for Biological Imaging

The adamantane group is often described as a "lipophilic bullet" in drug design, valued for its ability to increase the bioavailability and stability of compounds. nih.gov This property is particularly exploited in the development of radioligands for Positron Emission Tomography (PET), a non-invasive imaging technique. Conjugating an adamantane moiety to a PET ligand can improve its ability to cross the blood-brain barrier and interact with targets in the central nervous system.

A key application is in cancer immunotherapy and diagnostics. For example, an adamantane-modified derivative of the toll-like receptor (TLR) 7/8 agonist resiquimod (B1680535) (R848) was developed for targeted drug delivery. nih.gov The adamantane group facilitates a strong guest-host interaction with cyclodextrin (B1172386) nanoparticles (CDNPs), enabling efficient drug loading and delivery to tumor-associated macrophages (TAMs). nih.govnih.gov This supramolecular delivery system enhances the therapeutic efficacy of the TLR agonist while limiting systemic toxicity. nih.govnih.gov This strategy demonstrates the power of using the adamantane scaffold, the core of this compound, to create advanced, targeted therapeutic and imaging agents.

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